6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid
Overview
Description
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid is a deuterated form of Elvitegravir, an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor, which prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
Preparation Methods
The preparation of 6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid involves the synthesis of Elvitegravir followed by the incorporation of deuterium atoms. The synthetic route for Elvitegravir typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for this compound are similar to those of Elvitegravir, with additional steps to introduce deuterium atoms. These steps often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acidic (1N HCl), basic (1N NaOH), and oxidative (5% H2O2) stress conditions. The major products formed from these reactions are typically process-related impurities, which can be identified and characterized using techniques such as ESI–LC–MS and NMR .
Scientific Research Applications
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, including HPLC and LC–MS/MS, to ensure accurate and reliable data analysis. In biology and medicine, this compound is used in pharmacokinetic studies to investigate the metabolism and biotransformation of Elvitegravir. It is also used in drug-drug interaction studies to evaluate the effects of co-administered drugs on the pharmacokinetics of Elvitegravir .
Mechanism of Action
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. Integrase facilitates the integration of viral DNA into the host cell genome, a critical step in the HIV life cycle. By inhibiting integrase, this compound prevents the formation of the HIV-1 provirus and the subsequent propagation of the viral infection. The molecular targets and pathways involved in this mechanism include the integrase enzyme and the integration process of viral DNA into the host genome .
Comparison with Similar Compounds
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid is part of a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). Similar compounds in this class include Raltegravir, Dolutegravir, Bictegravir, and Cabotegravir. Compared to these compounds, this compound has unique properties due to its deuterated form, which can provide advantages in pharmacokinetic studies by reducing metabolic degradation and improving the stability of the compound. Each of these INSTIs has its own pharmacokinetic and pharmacodynamic profiles, safety, and efficacy, which contribute to their use in different clinical settings .
Properties
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/i3D3,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYLCPPVHEVSV-KGFHUCQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1CC3=C(C(=CC=C3)Cl)F)C(=O)C(=CN2C(C(C)C)C([2H])([2H])O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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